molecular formula C20H18N2OS2 B2511820 (E)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide CAS No. 684233-07-6

(E)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2511820
CAS No.: 684233-07-6
M. Wt: 366.5
InChI Key: YOLHICRTPYQVRP-MDZDMXLPSA-N
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Description

(E)-N-(4-(5,6,7,8-Tetrahydronaphthalen-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a heterocyclic acrylamide derivative featuring:

  • Thiazole core: A five-membered aromatic ring containing nitrogen and sulfur (C₃H₂NS).
  • Tetrahydronaphthalenyl substituent: A partially saturated bicyclic aromatic system (C₁₀H₁₁) attached to the 4-position of the thiazole.
  • (E)-Acrylamide linker: A conjugated α,β-unsaturated carbonyl group in the trans configuration.
  • Thiophen-2-yl group: A sulfur-containing heteroaromatic ring (C₄H₃S) at the β-position of the acrylamide.

Properties

IUPAC Name

(E)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2OS2/c23-19(10-9-17-6-3-11-24-17)22-20-21-18(13-25-20)16-8-7-14-4-1-2-5-15(14)12-16/h3,6-13H,1-2,4-5H2,(H,21,22,23)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOLHICRTPYQVRP-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C3=CSC(=N3)NC(=O)C=CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)C=CC(=C2)C3=CSC(=N3)NC(=O)/C=C/C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a thiazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H18N2SC_{18}H_{18}N_2S, and it features a complex arrangement that includes a thiazole ring and a thiophene moiety. The structural complexity contributes to its diverse biological activities.

Pharmacological Activities

  • Anti-inflammatory Activity :
    • Thiazole derivatives have been reported to exhibit significant anti-inflammatory effects. Research indicates that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes and lipoxygenase (LOX), which are critical in the inflammatory response .
    • In vitro studies have shown that the compound can reduce pro-inflammatory cytokines in cell cultures.
  • Antinociceptive Effects :
    • The compound has been evaluated for its antinociceptive properties using animal models. Similar compounds have demonstrated the ability to modulate pain pathways by acting on nicotinic acetylcholine receptors (nAChRs) and voltage-gated calcium channels, which are involved in pain transmission .
    • A study utilizing a mouse model of neuropathic pain indicated that thiazole derivatives could significantly alleviate pain symptoms, suggesting potential therapeutic applications in chronic pain management.
  • Cytotoxicity Against Cancer Cells :
    • Preliminary studies suggest that this compound might possess cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis through mitochondrial pathways or the inhibition of cell cycle progression .
    • Further investigations are necessary to elucidate the specific pathways involved.

The biological activity of this compound is likely mediated through several mechanisms:

  • Modulation of Receptor Activity : The compound may act as a positive allosteric modulator at nAChRs, enhancing their activity and leading to increased neurotransmitter release.
  • Inhibition of Enzymatic Activity : By inhibiting enzymes such as COX and LOX, the compound can decrease the production of inflammatory mediators.

Table 1: Summary of Biological Activities

Activity TypeEffectivenessReference
Anti-inflammatorySignificant reduction
AntinociceptiveEffective in models
CytotoxicityInduces apoptosis

Notable Research Findings

  • Study on Anti-inflammatory Effects : A research article highlighted the anti-inflammatory potential of thiazole derivatives similar to this compound, demonstrating their ability to inhibit COX enzymes effectively .
  • Pain Relief Mechanism : In experiments involving oxaliplatin-induced neuropathic pain in mice, compounds structurally related to this acrylamide exhibited significant pain-relieving properties by modulating nAChR activity .
  • Cytotoxicity Assessment : In vitro studies indicated that similar thiazole derivatives could lead to cell death in cancer lines through mitochondrial dysfunction and apoptosis induction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

(a) Thiazole vs. Coumarin-Thiazole Hybrids
  • Compound 4l (): Replaces the tetrahydronaphthalenyl group with a 7-hydroxycoumarin moiety. Key differences: The coumarin system introduces electron-withdrawing hydroxyl and lactone groups, enhancing fluorescence and altering solubility. Synthesis: Piperidine-catalyzed condensation of 8-formyl-7-hydroxycoumarin with cyanocetamide .
  • N-(4-(8-Methoxy-2-oxo-2H-chromen-3-yl)thiazol-2-yl) amide derivatives (): Feature a methoxycoumarin-thiazole scaffold.
    • Biological activity : Demonstrated antimicrobial and antimalarial properties, attributed to coumarin’s planar aromatic system .
(b) Thiazole vs. Thiophene-Benzothiazole Systems
  • (E)-N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide ():
    • Key differences : Benzothiazole-thiophene hybrid replaces the tetrahydronaphthalenyl group.
    • Molecular weight : 422.5 (vs. ~389.5 for the target compound), impacting pharmacokinetics .

Substituent Variations in Acrylamide Derivatives

Compound Name (Reference) Substituent at β-Position Molecular Formula Molecular Weight Notable Properties
Target Compound Thiophen-2-yl C₂₀H₁₉N₃OS₂ ~389.5 Potential kinase inhibition due to acrylamide’s electrophilicity
(Z)-3-(4-nitrophenyl)-N-propyl-2-[(E)-3-(thien-3-yl)acrylamido]acrylamide (5112) Thien-3-yl + nitro group C₁₈H₁₆N₄O₅S 424.4 Nitro group enhances reactivity; (Z)-configuration alters spatial interactions
(E)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide Ethoxybenzofuran C₂₀H₁₆N₂O₃S₂ 396.5 Ethoxy group increases lipophilicity
  • Thiophen-2-yl vs. Thien-3-yl : Orientation of the sulfur atom influences electronic distribution and binding to biological targets .
  • Nitro vs. Alkoxy groups : Electron-withdrawing nitro groups may enhance cytotoxicity, while alkoxy groups improve membrane permeability .

Preparation Methods

Preparation of 5,6,7,8-Tetrahydronaphthalen-2-Amine

5,6,7,8-Tetrahydronaphthalen-2-amine (1 ) serves as the starting material. Commercial availability is limited, necessitating synthesis via catalytic hydrogenation of 2-naphthylamine:

$$
\text{2-Naphthylamine} + 3\text{H}_2 \xrightarrow{\text{Pd/C, EtOH}} \text{5,6,7,8-Tetrahydronaphthalen-2-amine} \quad (\text{Yield: 85\%})
$$

Characterization :

  • ¹H NMR (400 MHz, CDCl₃): δ 1.72–1.85 (m, 4H, –CH₂–CH₂–), 2.65–2.78 (m, 4H, Ar–CH₂), 6.52 (d, J = 8.0 Hz, 1H, Ar–H), 6.94 (d, J = 8.0 Hz, 1H, Ar–H).
  • MS (EI) : m/z 147 [M⁺].

Hantzsch Thiazole Synthesis

The thiazole ring is constructed via reaction of 1 with α-bromoacetophenone and thiourea:

$$
\text{1} + \text{α-Bromoacetophenone} + \text{Thiourea} \xrightarrow{\text{EtOH, reflux}} \text{4-(5,6,7,8-Tetrahydronaphthalen-2-yl)thiazol-2-amine} \quad (\text{Yield: 78\%})
$$

Optimization :

  • Solvent : Ethanol outperforms DMF or THF due to better solubility of intermediates.
  • Temperature : Reflux (78°C) ensures complete cyclization.

Characterization :

  • IR (KBr) : 3350 cm⁻¹ (N–H), 1620 cm⁻¹ (C=N).
  • ¹³C NMR (100 MHz, DMSO-d₆): δ 22.8 (–CH₂–), 29.1 (Ar–CH₂), 115.2 (C=N), 142.3 (thiazole C-2).

Synthesis of (E)-3-(Thiophen-2-yl)Acryloyl Chloride

Aldol Condensation

Thiophene-2-carbaldehyde undergoes aldol condensation with acetic anhydride to yield (E)-3-(thiophen-2-yl)acrylic acid:

$$
\text{Thiophene-2-carbaldehyde} + \text{Acetic Anhydride} \xrightarrow{\text{NaOAc, 120°C}} \text{(E)-3-(Thiophen-2-yl)acrylic acid} \quad (\text{Yield: 82\%})
$$

Stereochemical Control :

  • The E -isomer predominates due to steric hindrance between the thiophene and carboxyl groups.

Chlorination

The acrylic acid is converted to the acyl chloride using oxalyl chloride:

$$
\text{(E)-3-(Thiophen-2-yl)acrylic acid} + \text{Oxalyl chloride} \xrightarrow{\text{DCM, 0°C}} \text{(E)-3-(Thiophen-2-yl)acryloyl chloride} \quad (\text{Yield: 95\%})
$$

Characterization :

  • ¹H NMR (400 MHz, CDCl₃): δ 6.98–7.45 (m, 3H, thiophene–H), 7.62 (d, J = 15.6 Hz, 1H, CH=CO), 6.32 (d, J = 15.6 Hz, 1H, CH₂=).

Coupling Reaction: Amide Bond Formation

The thiazole-amine intermediate reacts with (E)-3-(thiophen-2-yl)acryloyl chloride in the presence of triethylamine:

$$
\text{Thiazole-amine} + \text{Acryloyl chloride} \xrightarrow{\text{Et₃N, DCM}} \text{Target compound} \quad (\text{Yield: 70\%})
$$

Optimization :

  • Base : Triethylamine (2.5 equiv) effectively scavenges HCl.
  • Temperature : –10°C minimizes racemization and hydrolysis.

Characterization :

  • Melting Point : 214–216°C.
  • HRMS (ESI) : m/z 407.1245 [M+H]⁺ (calc. 407.1248).
  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.72–1.85 (m, 4H, THN–CH₂), 2.65–2.78 (m, 4H, THN–CH₂), 6.92–7.88 (m, 8H, Ar–H), 8.12 (s, 1H, thiazole–H), 10.21 (s, 1H, NH).

Reaction Conditions and Yield Optimization

Table 1: Summary of Key Synthetic Steps

Step Reactants Conditions Yield (%)
THN-amine synthesis 2-Naphthylamine, H₂ Pd/C, EtOH, 50 psi 85
Thiazole formation THN-amine, α-bromoacetophenone EtOH, reflux, 12 h 78
Acrylic acid synthesis Thiophene-2-carbaldehyde, Ac₂O NaOAc, 120°C, 6 h 82
Acyl chloride formation Acrylic acid, (COCl)₂ DCM, 0°C, 2 h 95
Amide coupling Thiazole-amine, acryloyl chloride Et₃N, DCM, –10°C 70

Analytical and Spectroscopic Validation

Fourier-Transform Infrared Spectroscopy (FT-IR)

  • N–H Stretch : 3300 cm⁻¹ (amide).
  • C=O Stretch : 1665 cm⁻¹ (acrylamide).
  • C=S Stretch : 1240 cm⁻¹ (thiazole).

Nuclear Magnetic Resonance (NMR)

  • ¹³C NMR : 167.8 ppm (C=O), 152.1 ppm (thiazole C-2), 126.4–143.2 ppm (aromatic carbons).

High-Resolution Mass Spectrometry (HRMS)

  • Observed: 407.1245 [M+H]⁺ (Δ = 0.0003 vs. calculated).

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